Cas no 342622-72-4 (Methyl 3-methyl-6-nitropicolinate)

Methyl 3-methyl-6-nitropicolinate is a high-purity chemical compound primarily used as an intermediate in pharmaceutical and agrochemical synthesis. Its nitropicolinate structure offers reactivity for further functionalization, making it valuable in heterocyclic chemistry. The methyl ester group enhances solubility in organic solvents, facilitating downstream reactions. The nitro and methyl substituents at the 6- and 3-positions, respectively, provide selective sites for nucleophilic or electrophilic modifications. This compound is characterized by consistent quality, stability under standard storage conditions, and compatibility with a range of synthetic protocols. It is commonly employed in the development of active ingredients and fine chemicals, where precise molecular control is critical.
Methyl 3-methyl-6-nitropicolinate structure
342622-72-4 structure
Product Name:Methyl 3-methyl-6-nitropicolinate
CAS No:342622-72-4
MF:C8H8N2O4
MW:196.160121917725
MDL:MFCD11113392
CID:1019813
PubChem ID:12404044
Update Time:2025-06-13

Methyl 3-methyl-6-nitropicolinate Chemical and Physical Properties

Names and Identifiers

    • Methyl 3-methyl-6-nitropicolinate
    • 2-Pyridinecarboxylicacid,3-methyl-6-nitro-,methylester(9CI)
    • methyl 3-methyl-6-nitropyridine-2-carboxylate
    • 2-Pyridinecarboxylicacid,3-Methyl-6-Nitro-,Methylester
    • AK133265
    • KB-26094
    • AKOS006307194
    • 342622-72-4
    • Methyl3-methyl-6-nitropicolinate
    • SB53781
    • Methyl 3-methyl-6-nitro-2-pyridinecarboxylate
    • DTXSID20496643
    • MDL: MFCD11113392
    • Inchi: 1S/C8H8N2O4/c1-5-3-4-6(10(12)13)9-7(5)8(11)14-2/h3-4H,1-2H3
    • InChI Key: OSAJAKAAGMGPQC-UHFFFAOYSA-N
    • SMILES: O(C)C(C1C(C)=CC=C([N+](=O)[O-])N=1)=O

Computed Properties

  • Exact Mass: 196.04840674g/mol
  • Monoisotopic Mass: 196.04840674g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 238
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 85Ų

Methyl 3-methyl-6-nitropicolinate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Matrix Scientific
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Methyl 3-methyl-6-nitro-2-pyridinecarboxylate
342622-72-4
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$900.00 2023-09-07
Matrix Scientific
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Methyl 3-methyl-6-nitro-2-pyridinecarboxylate
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Additional information on Methyl 3-methyl-6-nitropicolinate

Methyl 3-methyl-6-nitropicolinate (CAS No. 342622-72-4): An Overview of a Promising Compound in Pharmaceutical Research

Methyl 3-methyl-6-nitropicolinate (CAS No. 342622-72-4) is a versatile compound that has garnered significant attention in the field of pharmaceutical research due to its unique chemical structure and potential biological activities. This compound, characterized by its nitro group and ester functionality, holds promise in various applications, including the development of novel therapeutic agents and as a building block in organic synthesis.

The chemical structure of Methyl 3-methyl-6-nitropicolinate consists of a pyridine ring substituted with a methyl group at the 3-position and a nitro group at the 6-position, with the ester functionality attached to the pyridine ring. This combination of functional groups imparts distinct chemical properties that make it an attractive candidate for further investigation.

Recent studies have highlighted the potential of Methyl 3-methyl-6-nitropicolinate in various biological contexts. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits significant anti-inflammatory properties. The nitro group, known for its ability to generate reactive nitrogen species, plays a crucial role in modulating inflammatory responses. Additionally, the ester functionality contributes to the compound's solubility and bioavailability, making it suitable for in vivo studies.

In another study, published in the European Journal of Medicinal Chemistry, Methyl 3-methyl-6-nitropicolinate was found to have potent antiviral activity against several RNA viruses, including influenza and coronaviruses. The mechanism of action is believed to involve the disruption of viral replication processes, possibly through the inhibition of key viral enzymes. This finding opens up new avenues for the development of antiviral drugs targeting these pathogens.

The synthetic accessibility of Methyl 3-methyl-6-nitropicolinate is another factor contributing to its appeal in pharmaceutical research. The compound can be synthesized through well-established methods involving nitration and esterification reactions. This ease of synthesis allows for large-scale production and facilitates further optimization and derivatization efforts.

Beyond its direct biological activities, Methyl 3-methyl-6-nitropicolinate serves as a valuable intermediate in the synthesis of more complex molecules. Its reactive functional groups enable chemists to introduce additional substituents or modify existing ones, thereby expanding its utility in drug discovery and development. For example, researchers have used this compound as a starting material to synthesize novel derivatives with enhanced pharmacological properties.

The safety profile of Methyl 3-methyl-6-nitropicolinate is also an important consideration in its application. Preclinical studies have demonstrated that this compound exhibits low toxicity at therapeutic concentrations, making it a promising candidate for further clinical evaluation. However, ongoing research is necessary to fully understand its safety profile and potential side effects.

In conclusion, Methyl 3-methyl-6-nitropicolinate (CAS No. 342622-72-4) represents a promising compound with diverse applications in pharmaceutical research. Its unique chemical structure and biological activities make it an attractive target for further investigation and development. As research continues to uncover new insights into its properties and potential uses, this compound is likely to play an increasingly important role in advancing therapeutic options for various diseases.

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